4-Ho-DET
Overview
Description
4-Hydroxy-N,N-diethyltryptamine is a synthetic compound belonging to the tryptamine class. Tryptamines are known for their psychoactive properties and are structurally related to the neurotransmitter serotonin. This compound is a derivative of tryptamine, characterized by the presence of a hydroxy group at the fourth position and diethyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-N,N-diethyltryptamine typically involves the following steps:
Starting Material: The synthesis begins with tryptamine, which is commercially available or can be synthesized from indole.
Alkylation: The nitrogen atom of tryptamine is alkylated using diethyl iodide in the presence of a base such as potassium carbonate. This step introduces the diethyl groups to the nitrogen atom.
Hydroxylation: The final step involves the introduction of a hydroxy group at the fourth position of the indole ring. This can be achieved through various methods, including electrophilic aromatic substitution using reagents like hydroxylamine-O-sulfonic acid.
Industrial Production Methods: While specific industrial methods for the large-scale production of 4-Hydroxy-N,N-diethyltryptamine are not well-documented, the general principles of organic synthesis and process optimization would apply. This includes ensuring high yield, purity, and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N,N-diethyltryptamine undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of 4-keto-N,N-diethyltryptamine.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated tryptamine derivatives.
Scientific Research Applications
4-Hydroxy-N,N-diethyltryptamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other tryptamine derivatives.
Biology: Studied for its interaction with serotonin receptors and its potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders.
Industry: Utilized in the development of new psychoactive substances and research chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-diethyltryptamine primarily involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. By acting as an agonist at these receptors, the compound can modulate neurotransmission and produce psychoactive effects. The molecular pathways involved include the activation of G-protein coupled receptors, leading to changes in intracellular signaling cascades.
Comparison with Similar Compounds
Psilocin (4-Hydroxy-N,N-dimethyltryptamine): Similar structure but with dimethyl groups instead of diethyl groups.
Psilocybin (4-Phosphoryloxy-N,N-dimethyltryptamine): A phosphorylated derivative of psilocin.
N,N-Dimethyltryptamine (DMT): Lacks the hydroxy group at the fourth position.
Uniqueness: 4-Hydroxy-N,N-diethyltryptamine is unique due to the presence of diethyl groups, which may influence its pharmacokinetic properties and receptor binding affinity compared to other tryptamines. This structural variation can result in different psychoactive effects and potential therapeutic applications.
Properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-16(4-2)9-8-11-10-15-12-6-5-7-13(17)14(11)12/h5-7,10,15,17H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHYMKDBKJPILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=CNC2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60176755 | |
Record name | 4-Hydroxy-N,N diethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22204-89-3 | |
Record name | 4-Hydroxy-N,N-diethyltryptamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22204-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-N,N diethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022204893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-N,N diethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60176755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXY-N,N DIETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E0BR15575 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.